molecular formula C16H12FN5O2 B2602998 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 2093518-17-1

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No. B2602998
CAS RN: 2093518-17-1
M. Wt: 325.303
InChI Key: COTOOYFHGANTPI-UHFFFAOYSA-N
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Description

The compound “N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, an azetidinone ring, and a benzotriazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the azetidinone and benzotriazole rings, followed by the attachment of the fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidinone and benzotriazole rings, along with the fluorophenyl group . The exact structure would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the azetidinone and benzotriazole rings, as well as the fluorophenyl group, could influence the types of reactions the compound can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the azetidinone and benzotriazole rings, and the fluorophenyl group .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, potential biological activity, and possible applications. It could also be interesting to explore the synthesis of related compounds .

properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O2/c17-10-2-4-11(5-3-10)22-8-14(16(22)24)18-15(23)9-1-6-12-13(7-9)20-21-19-12/h1-7,14H,8H2,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTOOYFHGANTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)C3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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